SNX-5422 mesylate is an orally bioavailable, synthetic prodrug designed for research involving the human heat-shock protein 90 (Hsp90) [, , ]. It serves as a valuable tool in exploring the roles of Hsp90 and its client proteins in various cellular processes, particularly in the context of cancer research. SNX-5422 mesylate itself is not the active compound but is rapidly metabolized in vivo to produce SNX-2112, the actual Hsp90 inhibitor [, ].
SNX-5422 mesylate acts as a prodrug, converting into the active Hsp90 inhibitor, SNX-2112, in the body []. SNX-2112 targets Hsp90, a molecular chaperone protein vital for the proper folding and stabilization of numerous signaling proteins, many of which are implicated in cancer development and progression [, , ]. By inhibiting Hsp90, SNX-2112 promotes the degradation of these client proteins, including HER2/ERBB2, AKT, RAF1, BCR-ABL, and mutated p53, ultimately leading to the disruption of oncogenic signaling pathways and inhibition of tumor cell growth [, , ]. Research suggests that SNX-2112 might accumulate more readily in tumor tissues compared to normal tissues [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: